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Compound of Interest

Compound Name: 4'-tert-Butylacetophenone

Cat. No.: B192730

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
4'-tert-Butylacetophenone, a key intermediate in the synthesis of various pharmaceuticals
and a common component in fragrance chemistry. This document details the nuclear magnetic
resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with specific
experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for 4'-tert-
Butylacetophenone.

'H NMR (Proton Nuclear Magnetic Resonance) Data
Solvent: CDCIs Frequency: 400 MHz
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Chemical Shift (8)

Multiplicity Integration Assignment

Ppm

Ar-H (ortho to -
7.90 Doublet 2H

COCHs)

Ar-H (meta to -
7.48 Doublet 2H

COCHs)
2.59 Singlet 3H -COCHs
1.33 Singlet 9H -C(CHs)s3

13C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: CDCIs Frequency: 100 MHz

Chemical Shift (8) ppm Assignment

197.8 C=0

156.9 Ar-C (para to -COCH:s)
134.6 Ar-C (ipso to -COCHs)
128.2 Ar-CH (ortho to -COCH?5)
125.4 Ar-CH (meta to -COCHs)
35.1 -C(CHs)3

31.1 -C(CHs)s

26.5 -COCHs

FT-IR (Fourier-Transform Infrared) Spectroscopy Data
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Wavenumber (cm~?) Intensity Assignment

2965 Strong C-H stretch (tert-butyl)

1682 Strong C=0 stretch (aromatic ketone)
1606 Medium C=C stretch (aromatic ring)
1410 Medium C-H bend (methyl)

1365 Medium C-H bend (tert-butyl)

1267 Strong C-C stretch

830 Strong C-H out-of-plane bend (para-

disubstituted)

Mass Spectrometry (MS) Data

lonization Method: Electron lonization (EI)

miz Relative Intensity (%) Assighment

176 25 [M]* (Molecular lon)
161 100 [M-CHs]* (Base Peak)
133 10 [M-CsH7]*

115 8 [M-CaHsO]*

91 15 [C7H7]* (Tropylium ion)
43 50 [CHsCOJ*

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These

protocols are tailored for the analysis of 4'-tert-Butylacetophenone, which is a liquid at room

temperature.

'H and *C NMR Spectroscopy
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. Sample Preparation:

Accurately weigh approximately 10-20 mg of 4'-tert-Butylacetophenone.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDClI3)
containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a clean, dry 5 mm NMR tube.[1][2]

Ensure the sample is free of any particulate matter.

. 'H NMR Acquisition Parameters (400 MHz Spectrometer):

Pulse Program: Standard single-pulse experiment.

Spectral Width: -2 to 12 ppm.

Acquisition Time: ~3-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-32, to achieve a good signal-to-noise ratio.

Temperature: 298 K.

. 3C NMR Acquisition Parameters (100 MHz Spectrometer):

Pulse Program: Proton-decoupled pulse program.

Spectral Width: 0 to 220 ppm.

Acquisition Time: ~1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 512-1024, due to the low natural abundance of 13C.

Temperature: 298 K.
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. Data Processing:

Apply Fourier transformation to the Free Induction Decay (FID).
Phase the spectrum manually or automatically.

Calibrate the chemical shift axis using the TMS signal at 0.00 ppm for *H NMR and the
CDCls solvent peak at 77.16 ppm for 33C NMR.

Integrate the signals in the *H NMR spectrum.

Perform peak picking for both *H and 13C spectra.

FT-IR Spectroscopy

1.

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a solvent
such as isopropanol and allowing it to dry completely.[3][4]

Place a single drop of neat 4'-tert-Butylacetophenone directly onto the center of the ATR
crystal.[3]

. Data Acquisition:

Instrument: A standard FT-IR spectrometer equipped with an ATR accessory.

Spectral Range: 4000-400 cm™1,

Resolution: 4 cm~1.

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Background: A background spectrum of the clean, empty ATR crystal should be collected
prior to sample analysis.

. Data Processing:

The instrument software will automatically perform the Fourier transform.
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» Perform a baseline correction if necessary.

o Label the significant peaks in the spectrum.

Mass Spectrometry (GC-MS)

1. Sample Preparation:

o Prepare a dilute solution of 4'-tert-Butylacetophenone (e.g., 1 mg/mL) in a volatile organic
solvent such as dichloromethane or ethyl acetate.

2. Gas Chromatography (GC) Parameters:

e Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 pum) is suitable
for separating aromatic ketones.

 Injector Temperature: 250 °C.
* Injection Volume: 1 pL.
e Split Ratio: 50:1.
o Carrier Gas: Helium, with a constant flow rate of approximately 1 mL/min.
e Oven Temperature Program:
o Initial temperature: 50 °C, hold for 2 minutes.
o Ramp: Increase to 250 °C at a rate of 10 °C/min.
o Final hold: Hold at 250 °C for 5 minutes.
3. Mass Spectrometry (MS) Parameters:
 lonization Mode: Electron lonization (El) at 70 eV.
e Source Temperature: 230 °C.

e Quadrupole Temperature: 150 °C.
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Mass Range: Scan from m/z 40 to 300.

Solvent Delay: 3-4 minutes to prevent filament damage from the solvent peak.

4. Data Analysis:

Identify the peak corresponding to 4'-tert-Butylacetophenone in the total ion chromatogram
(TIC).

Extract the mass spectrum for that peak.

Analyze the fragmentation pattern to confirm the structure. The molecular ion peak and
characteristic fragment ions should be identified.[5]

Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like 4'-tert-Butylacetophenone.
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General Workflow for Spectroscopic Analysis of 4'-tert-Butylacetophenone
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b192730#spectroscopic-data-of-4-tert-
butylacetophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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